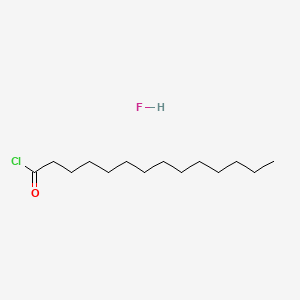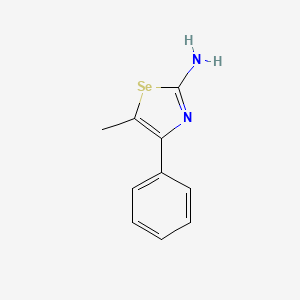
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate: is a chemical compound known for its unique structure and properties. It contains a thiosulfate group, which is a sulfur-containing functional group, and an imino group, which is a nitrogen-containing functional group. The presence of these groups makes the compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate typically involves the reaction of a precursor containing the phenylethylamine group with a thiosulfate source. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common reagents used in the synthesis include phenylethylamine, thiosulfate salts, and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is used as a reagent in various synthetic pathways. Its unique functional groups allow it to participate in diverse chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and enzymes makes it a useful tool for probing biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism by which S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and other biomolecules. The thiosulfate group can form covalent bonds with sulfur-containing amino acids, while the imino group can interact with nitrogen-containing residues. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfonate
- S-(2-Imino-2-((2-phenylethyl)amino)ethyl) sulfite
Uniqueness: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate is unique due to the presence of both thiosulfate and imino groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility and reactivity make it distinct from other similar compounds.
Propiedades
Número CAS |
90379-22-9 |
|---|---|
Fórmula molecular |
C10H14N2O3S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylbenzene |
InChI |
InChI=1S/C10H14N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)(H,13,14,15) |
Clave InChI |
OLQAPEZYUYCCTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


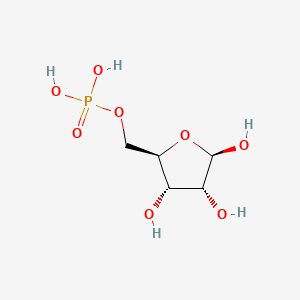
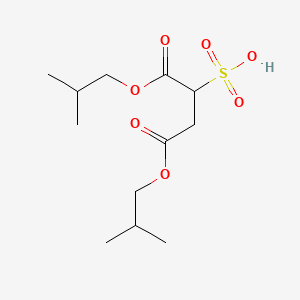
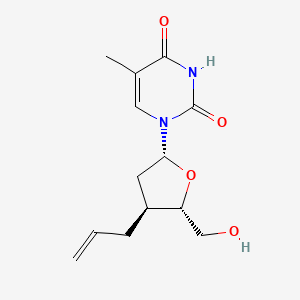

![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
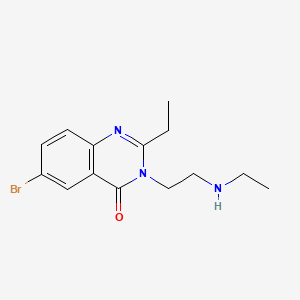
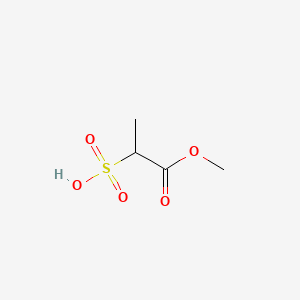
![(2R,3R,4S,5S,6R)-2-[(1S,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12797827.png)
